N~1~-CYCLOPROPYL-3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANAMIDE
Overview
Description
N~1~-Cyclopropyl-3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the pyrimidine ring, followed by the introduction of the furan and cyclopropyl groups. The final step often includes the formation of the sulfanyl linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopropyl-3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N~1~-Cyclopropyl-3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate specific pathways. The exact mechanism can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]propanamide
- 3-(5-(4-chlorophenyl)-2-furyl)-N-(3-(trifluoromethyl)phenyl)propanamide
Uniqueness
N~1~-Cyclopropyl-3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopropyl-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-8-10(11-2-1-6-23-11)20-14(21-12)24-7-5-13(22)19-9-3-4-9/h1-2,6,8-9H,3-5,7H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLUYQQWNXHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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